molecular formula C23H19N3O2 B165132 2,6-Bis[(4R)-4-phenyl-2-oxazolinyl]pyridine CAS No. 128249-70-7

2,6-Bis[(4R)-4-phenyl-2-oxazolinyl]pyridine

Cat. No.: B165132
CAS No.: 128249-70-7
M. Wt: 369.4 g/mol
InChI Key: HLHBIMJNCKZZQO-SFTDATJTSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Bis[(4R)-4-phenyl-2-oxazolinyl]pyridine typically involves the reaction of 2,6-dibromopyridine with ®-4-phenyl-2-oxazoline in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures . The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

While specific industrial production methods are not widely documented, the synthesis process can be scaled up by optimizing reaction conditions and using industrial-grade reagents and solvents. The use of continuous flow reactors and automated systems can further enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Iron-Catalyzed C–H Alkylation

PyBOX plays a critical role in iron-catalyzed C–H alkylation via carbene intermediates. In a study using iron phthalocyanine chloride ([FeIII(Pc)]Cl) with NaBArF4, PyBOX facilitated the insertion of acceptor-acceptor diazo compounds into unactivated C(sp3)–H bonds (Table 1) .

Key Findings:

  • Reactivity with Diazo Compounds : Electrophilic iron carbenes generated from diazo precursors (e.g., δ-sultone 6 ) underwent homolytic C–H cleavage, forming δ-sultone product 7 in up to 48% yield .

  • Radical Intermediate Stabilization : Olefin isomerization studies revealed partial radical character during C–H alkylation. For example, Z-olefin substrate 32 exhibited geometric scrambling (3:1 Z:E ratio), suggesting a stabilized carbon radical intermediate .

Table 1: Catalyst Performance in C–H Alkylation

Catalyst SystemSubstrateProduct Yield (%)Recovered SM (%)
[FeIII(Pc)]Cl + NaBArF46 4897
FeCl3·PyBOX1a -99
Rh2(OAc)432 -No isomerization

Ligand Electronic Effects on Reaction Pathways

The electronic properties of PyBOX derivatives significantly influence reaction outcomes:

  • Electron-Deficient Ligands : Chlorinated iron phthalocyanine catalysts reduced olefin isomerization (10:1 Z:E ratio vs. 3:1 for unmodified [FeIII(Pc)]Cl), indicating faster recombination of radical intermediates .

  • Comparison with Cobalt : Iron-PyBOX systems exhibited less radical character than cobalt porphyrin catalysts, highlighting ligand-dependent modulation of mechanistic pathways .

Coordination Chemistry and Metal Complexation

PyBOX’s bis-oxazoline structure enables robust coordination with transition metals, forming complexes critical for catalytic cycles:

  • Iron Complexes : PyBOX stabilizes Fe(III) centers, enabling carbene transfer reactions.

  • Copper Catalysis : In asymmetric arylation, PyBOX’s chiral environment directs enantioselectivity via nitrogen lone-pair coordination to Cu(I).

Comparative Reactivity with Other Ligands

PyBOX outperforms simpler oxazoline ligands in stereochemical control and stability:

LigandMetalKey Advantage
PyBOXFe, CuEnhanced enantioselectivity, radical stabilization
Bis(oxazolinyl)pyridine (no Ph)NiLower steric hindrance, reduced selectivity

Limitations and Challenges

  • Radical Recombination : Competing radical pathways can lead to undesired byproducts (e.g., dimer 4 ) .

  • Sensitivity to Substituents : Electron-withdrawing groups on diazo compounds are required for efficient C–H insertion .

Scientific Research Applications

Asymmetric Synthesis

Pybox is widely used as a chiral ligand in asymmetric synthesis. It facilitates enantioselective reactions, particularly in the formation of chiral centers in organic compounds. For instance, it has been employed in copper-catalyzed enantioselective arylation reactions involving N-arylated tetrahydroisoquinolines .

Coordination Chemistry

The compound acts as a ligand in coordination chemistry, forming stable complexes with transition metals such as copper, palladium, and nickel. These metal-ligand complexes are crucial for various catalytic processes including:

  • Cross-Coupling Reactions : Utilized in the synthesis of complex organic molecules.
  • Hydrogenation Reactions : Applied in the reduction of unsaturated compounds.

The ability of Pybox to stabilize metal ions enhances its utility in catalysis .

Research indicates that this compound exhibits notable biological activities, including potential antimicrobial and antitumor properties. Studies have shown that derivatives of this compound can inhibit tumor growth by inducing apoptosis in cancer cells through modulation of signaling pathways related to cell survival .

Case Study 1: Antitumor Activity

A study investigated the effects of Pybox derivatives on various cancer cell lines. The results demonstrated significant inhibition of cell proliferation and induction of apoptosis. The mechanism involved activation of caspase pathways, suggesting its potential as an anticancer agent .

Case Study 2: Catalytic Applications

In another study, Pybox was utilized as a chiral ligand in the copper-catalyzed arylation of tetrahydroisoquinolines with arylboronic acids. The reaction yielded high enantiomeric excess, showcasing the effectiveness of Pybox in asymmetric catalysis .

Summary Table of Applications

Application AreaDescriptionKey Findings
Asymmetric SynthesisUsed as a chiral ligand for enantioselective reactionsHigh enantiomeric excess achieved
Coordination ChemistryForms stable complexes with transition metalsEnhances catalytic efficiency
Biological ActivityExhibits antimicrobial and antitumor propertiesInduces apoptosis in cancer cells

Mechanism of Action

The mechanism by which 2,6-Bis[(4R)-4-phenyl-2-oxazolinyl]pyridine exerts its effects involves the formation of stable complexes with metal ions. These complexes facilitate various catalytic processes by providing a chiral environment that enhances the selectivity and efficiency of the reactions . The molecular targets include transition metals such as copper, palladium, and nickel, which are coordinated by the oxazoline rings and the pyridine core.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Bis[(4R)-4-phenyl-2-oxazolinyl]pyridine is unique due to its high enantioselectivity and ability to form stable complexes with a wide range of metal ions. Its versatility in catalysis and asymmetric synthesis makes it a valuable tool in both academic research and industrial applications .

Biological Activity

2,6-Bis[(4R)-4-phenyl-2-oxazolinyl]pyridine, commonly referred to as DPEP, is an organic compound with significant potential in various biological applications. Its unique structure, characterized by a pyridine core substituted with oxazoline groups, suggests diverse biological activities, including potential antitumor and antimicrobial effects.

  • Molecular Formula : C23H19N3O2
  • Molar Mass : 369.42 g/mol
  • Melting Point : 171-175 °C
  • Appearance : White to brown powder or crystal
  • Solubility : Insoluble in water

Antitumor Activity

Research indicates that compounds similar to DPEP exhibit antitumor properties. For instance, studies have demonstrated that certain derivatives can inhibit tumor growth in vitro and in vivo. The mechanism often involves the induction of apoptosis in cancer cells, possibly through the activation of caspase pathways or the modulation of signaling pathways related to cell survival and proliferation.

Antimicrobial Activity

DPEP has shown promise as an antimicrobial agent. In vitro studies have evaluated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The results indicate that DPEP exhibits moderate to significant antibacterial activity:

Bacterial Strain Activity
Escherichia coliModerate Activity
Staphylococcus aureusSignificant Activity
Pseudomonas aeruginosaModerate Activity
Bacillus subtilisSignificant Activity

These findings suggest that DPEP may disrupt bacterial cell membranes or interfere with metabolic processes.

Cytotoxicity

DPEP's cytotoxic properties have been assessed using various assays, including the Brine Shrimp Lethality Test. Results indicate that DPEP can induce cytotoxic effects on certain cell lines, which may be attributed to its ability to penetrate cellular membranes and interact with intracellular targets.

Case Studies

  • Antitumor Efficacy Study
    • A study conducted on a series of oxazoline derivatives, including DPEP, revealed that these compounds significantly reduced tumor size in murine models. The study attributed this effect to the activation of apoptotic pathways and inhibition of angiogenesis.
  • Antimicrobial Screening
    • In a comprehensive screening of synthesized oxazoline derivatives against multiple pathogens, DPEP was found to exhibit a broad spectrum of activity. The study utilized agar-well diffusion methods and determined minimum inhibitory concentrations (MICs) for various strains.

Mechanistic Insights

The biological activity of DPEP can be attributed to several mechanisms:

  • Chelation with Metal Ions : Similar compounds have shown enhanced activity when forming complexes with transition metals, which may enhance their biological efficacy.
  • Intercalation with DNA : Some studies suggest that oxazoline derivatives can intercalate into DNA, leading to disruption of replication and transcription processes.

Properties

IUPAC Name

(4R)-4-phenyl-2-[6-[(4R)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]pyridin-2-yl]-4,5-dihydro-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O2/c1-3-8-16(9-4-1)20-14-27-22(25-20)18-12-7-13-19(24-18)23-26-21(15-28-23)17-10-5-2-6-11-17/h1-13,20-21H,14-15H2/t20-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLHBIMJNCKZZQO-SFTDATJTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N=C(O1)C2=NC(=CC=C2)C3=NC(CO3)C4=CC=CC=C4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](N=C(O1)C2=NC(=CC=C2)C3=N[C@@H](CO3)C4=CC=CC=C4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10370443
Record name 2,6-Bis(4R)(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10370443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

369.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128249-70-7
Record name Ph-pybox, (R,R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128249707
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,6-Bis(4R)(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10370443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R,R)-2,6-Bis(4-phenyl-2-oxazolin-2-yl)pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name PH-PYBOX, (R,R)-
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URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/555PN397NX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2,6-Bis[(4R)-4-phenyl-2-oxazolinyl]pyridine
2,6-Bis[(4R)-4-phenyl-2-oxazolinyl]pyridine
2,6-Bis[(4R)-4-phenyl-2-oxazolinyl]pyridine
2,6-Bis[(4R)-4-phenyl-2-oxazolinyl]pyridine
2,6-Bis[(4R)-4-phenyl-2-oxazolinyl]pyridine
2,6-Bis[(4R)-4-phenyl-2-oxazolinyl]pyridine

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